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Compound of Interest

3-(4-Methylphenyl)-2-(piperidin-1-
Compound Name:

yl)quinoline
CAS No.: 339102-68-0
Cat. No.: B2412821

Get Quote

Executive Summary

The 3-aryl-2-piperidinylquinoline scaffold represents a privileged chemotype in medicinal
chemistry, distinguished by its unique "push-pull” electronic architecture and steric-driven
conformational dynamics. This guide provides a technical deep-dive into the electronic
properties, synthetic pathways, and physicochemical behavior of this system.[1] Unlike planar
guinolines, the proximity of the bulky C2-piperidinyl donor and the C3-aryl acceptor induces a
critical steric twist, decoupling the

-systems and creating distinct Twisted Intramolecular Charge Transfer (TICT) states. These
properties are pivotal for designing multidrug resistance (MDR) modulators, fluorescent probes,
and kinase inhibitors.

Molecular Architecture & Electronic Distribution[1]
The Steric-Electronic Conflict

The core electronic feature of this system is the competition between resonance stabilization
(which favors planarity) and steric repulsion (which forces orthogonality).
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e C2-Piperidinyl Donor: The piperidine nitrogen acts as a strong mesomeric donor (+M) into
the electron-deficient quinoline ring. However, the adjacent C3-aryl group creates significant
steric strain with the piperidine

-hydrogens.

o C3-Aryl Acceptor/Conjugator: The electronic influence of the aryl group depends on its
substituents and its dihedral angle (

) relative to the quinoline plane.

o The Twist: DFT calculations typically predict a dihedral angle of

between the quinoline and the 3-aryl ring. This twist partially interrupts conjugation, localizing
the HOMO on the piperidinyl-quinoline moiety and the LUMO on the 3-aryl-quinoline
interface.

Frontier Molecular Orbital (FMO) Analysis

The separation of FMOs is critical for the system's photophysics and reactivity.

Orbital Localization Electronic Characteristic

High electron density;

o ) Nucleophilic character. The
Piperidine Nitrogen + ] o
HOMO o lone pair on the piperidine
Quinoline C2-N1-C8a ) ) )
nitrogen is the primary

contributor.

Electron deficient; Electrophilic

character. The distribution is
LUMO Quinoline Ring + C3-Aryl Ring modulated by the twist angle (

).

Tunable via C3-aryl

Gap ( substituents. EWGs (e.g., -NO
3.0-3.8¢eV
) ) lower the LUMO, narrowing

the gap (Red-shift).
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Visualization of Electronic Logic

The following diagram illustrates the "Push-Pull" mechanism and the steric gating that controls
electronic communication.
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Spectroscopic Signatures

The non-planar geometry results in dual-fluorescence phenomena and solvatochromism,
making these systems excellent environmental sensors.

UV-Vis Absorption[2]
e Band | (250-280 nm):
transitions of the quinoline and aryl rings (Local Excitation - LE).

e Band Il (320-380 nm): Intramolecular Charge Transfer (ICT) band from the piperidine lone
pair to the quinoline/aryl system. This band is broad and sensitive to solvent polarity.

Fluorescence & Solvatochromism[3]

e Non-Polar Solvents (Hexane): Emission is dominated by the Locally Excited (LE) state (Blue
emission, ~400 nm).

o Polar Solvents (DMSO/Methanol): Stabilization of the highly dipolar TICT state leads to a
large Stokes shift (Green/Yellow emission, ~500-550 nm).
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e Quantum Yield (

): Generally low in polar solvents due to non-radiative decay pathways accessible via the
twisted geometry.

Synthetic Protocols (Self-Validating)

The synthesis requires a strategy that installs the bulky groups sequentially to manage steric
hindrance. The SNAr + Suzuki-Miyaura sequence is the most robust, high-yield approach.

Synthesis Workflow

2,3-Dichloroquinoline
(Commercial/Accessible)

Cl at C2 is more reactive
due to N-activation

Step 1: Regioselective SNAr
(Piperidine, DMF, 120°C)

i
Intermediate: :
3-Chloro-2-piperidinylquinoline 1

Sterically demanding coupling

Step 2: Suzuki-Miyaura Coupling
(Ar-B(OH)2, Pd(PPh3)4, K2CO3)

Product:

3-Aryl-2-piperidinylquinoline

Click to download full resolution via product page

Detailed Protocol
Step 1: Regioselective SNAr (C2-Functionalization)
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The chlorine at C2 is activated by the adjacent ring nitrogen (aza-activation), making it
significantly more electrophilic than the C3-chlorine.

» Reagents: 2,3-Dichloroquinoline (1.0 eq), Piperidine (3.0 eq), K
CO

(2.0 eq).

e Solvent: DMF (Dimethylformamide) or NMP.
o Conditions: Heat at 100-120°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

o Workup: Pour into ice water. The product, 3-chloro-2-piperidinylquinoline, typically
precipitates as a solid. Filtration and washing with water yield >85% purity.

o Validation:

H NMR will show the disappearance of the C2 shift and the appearance of piperidine
multiplets (

1.6 - 3.2 ppm).

Step 2: Suzuki-Miyaura Coupling (C3-Arylation)
» Reagents: 3-Chloro-2-piperidinylquinoline (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh

)

(5 mol%), Na
CoO

(2M aq, 3.0 eq).

» Solvent: Toluene:Ethanol (4:1) or DME:Water.
e Conditions: Reflux (100°C) under inert atmosphere (N

/Ar) for 12-24 hours. Note: The reaction is slower than typical Suzukis due to the ortho-
piperidine steric bulk.
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« Purification: Silica gel column chromatography.

e Validation: The appearance of new aromatic protons and the bathochromic shift in UV-Vis
confirm conjugation.

Physicochemical Profiling

For drug development, the electronic properties directly translate to physicochemical
parameters.

Parameter Value Range Electronic Driver

The C2-piperidine is a base,
but the quinoline nitrogen is
the primary protonation site.

pKa (Quinoline N) 45-5.8 The +M effect of piperidine
raises the pKa relative to
unsubstituted quinoline (pKa
~4.9).

Highly lipophilic due to the
greasy piperidine ring and the
aryl group. Substituents on the
aryl ring (e.g., -OH, -COOH)
are required to lower LogP for

LogP 35-5.2

oral bioavailability.

The piperidine ring provides

some solubility in acidic media
Solubility Low (aq) (via protonation), but the

neutral form is sparingly

soluble in water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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